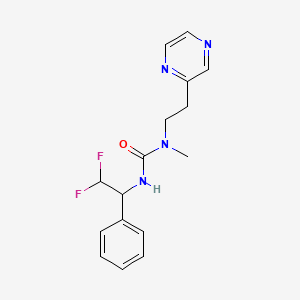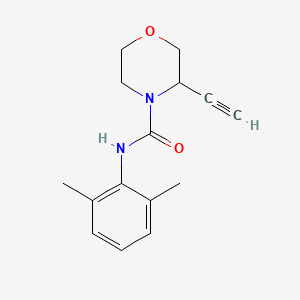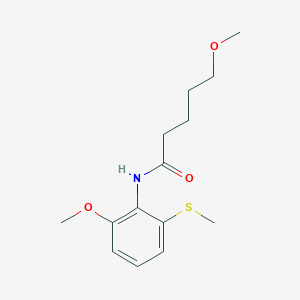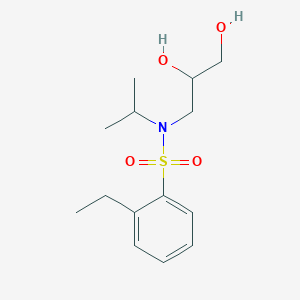![molecular formula C13H15F3N6O B6750075 (1S,2R)-2-[[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentane-1-carboxamide](/img/structure/B6750075.png)
(1S,2R)-2-[[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-[[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentane ring substituted with a carboxamide group and a triazolopyrimidine moiety, which includes a trifluoromethyl group. The stereochemistry of the compound is specified by the (1S,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-[[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentane-1-carboxamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 5-methyl-2-(trifluoromethyl)aniline and a suitable nitrile or amidine derivative under acidic or basic conditions.
Introduction of the Cyclopentane Ring: The cyclopentane ring can be introduced via a nucleophilic substitution reaction where the triazolopyrimidine core is reacted with a cyclopentane derivative, such as a cyclopentyl halide, in the presence of a base.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate compound with an appropriate amine or ammonia under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazolopyrimidine ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R)-2-[[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentane-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential as a ligand. Its trifluoromethyl group can enhance binding affinity and selectivity towards certain biological targets.
Medicine
In medicine, the compound may have potential as a pharmaceutical agent. Its structure suggests it could interact with specific proteins or enzymes, making it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (1S,2R)-2-[[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentane-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity, while the carboxamide group can form hydrogen bonds with target molecules. The cyclopentane ring provides structural rigidity, which can influence the compound’s overall binding conformation.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-[[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]cyclohexane-1-carboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
(1S,2R)-2-[[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentane-1-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
Uniqueness
The uniqueness of (1S,2R)-2-[[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentane-1-carboxamide lies in its specific stereochemistry and the presence of both a trifluoromethyl group and a carboxamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1S,2R)-2-[[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N6O/c1-6-5-9(19-8-4-2-3-7(8)10(17)23)22-12(18-6)20-11(21-22)13(14,15)16/h5,7-8,19H,2-4H2,1H3,(H2,17,23)/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAFIFFOSMKBKG-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)NC3CCCC3C(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=NC(=NN2C(=C1)N[C@@H]3CCC[C@@H]3C(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-hydroxyethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B6750012.png)
![1-[(2-Fluorophenyl)methyl]-3-phenylpyrrolidine-3-carboxamide](/img/structure/B6750015.png)
![N-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]-2-methyl-5-(2-methylphenyl)pyrazol-3-amine](/img/structure/B6750018.png)
![2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-(2-methylphenyl)pyrazol-3-amine](/img/structure/B6750025.png)

![N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethylbenzimidazol-2-amine](/img/structure/B6750039.png)
![1-[3-[3-(2-Chlorothiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]butan-1-one](/img/structure/B6750050.png)

![4-(3,4-dichlorophenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]butanamide](/img/structure/B6750069.png)
![[(3R)-3-aminopiperidin-1-yl]-(4-butoxy-3-chloro-5-ethoxyphenyl)methanone](/img/structure/B6750079.png)
![1-Methyl-3-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethylamino]pyrazin-2-one](/img/structure/B6750084.png)
![7-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methylamino]-2H-isoquinolin-1-one](/img/structure/B6750097.png)
